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These application notes provide a comprehensive guide to utilizing Tris-NTA Biotin for the
stable and oriented immobilization of His-tagged proteins on streptavidin-coated surfaces. This
technology is particularly advantageous for a variety of applications, including Surface Plasmon
Resonance (SPR), protein-protein interaction studies, and the development of cell-based
assays.

Introduction

Tris-NTA (Tris-Nitrilotriacetic Acid) Biotin is a high-affinity chelator for hexahistidine (His6)-
tagged proteins.[1][2] Unlike conventional monovalent NTA, the trivalent binding of Tris-NTA to
a His-tag results in a significantly lower dissociation rate, with a dissociation constant (K_D) in
the nanomolar range (~1 nM). This represents an affinity that is approximately four orders of
magnitude higher than that of monovalent metal ion chelators.[1][2] The biotin moiety allows for
the convenient and high-affinity capture of the Tris-NTA/His-tagged protein complex onto
streptavidin-coated surfaces, providing a stable and oriented immobilization of the protein of
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interest. This reversible interaction can be disrupted using agents like EDTA or imidazole,
allowing for surface regeneration.[1]

Key Advantages:

« High Affinity and Stability: The multivalent interaction between Tris-NTA and the His-tag
provides a stable immobilization suitable for kinetic analysis with minimal baseline drift.

» Oriented Immobilization: Site-specific binding to the His-tag ensures a uniform orientation of
the immobilized protein, which is crucial for functional assays.

o Reversibility and Reusability: The Ni-NTA-His-tag interaction can be reversed with EDTA or
imidazole, allowing for the regeneration of the sensor surface.

o Versatility: This method is applicable to a wide range of surface-based assays, including
SPR, ELISA, and cell stimulation studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the use of Tris-
NTA for protein immobilization, primarily derived from Surface Plasmon Resonance (SPR)
studies.

Table 1: Binding Affinity of Tris-NTA for His-tagged Proteins
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Parameter Value

Notes

Dissociation Constant (K_D) ~1 nM

This high affinity is
approximately four orders of
magnitude stronger than
conventional monovalent NTA
(~10 pM), leading to a much
more stable protein

immobilization.

Association Rate (k_a) Variable

Dependent on the specific
protein and experimental

conditions.

Dissociation Rate (k_d) Very slow

The slow dissociation rate
contributes to a stable baseline
in SPR experiments, which is a
significant advantage over

mono-NTA surfaces.

Table 2: Typical Surface Plasmon Resonance (SPR) Immobilization Levels

Immobilization Level Response Units (RU)

Application

Low Density ~50 RU

Ideal for kinetic analysis of
protein-protein interactions to
avoid mass transport

limitations and avidity effects.

High Density ~300 RU or higher

Suitable for applications such
as ligand capture,
concentration determination,
and when a high signal

response is required.

Experimental Protocols
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Protocol 1: Immobilization of a His-tagged Protein on a
Streptavidin-Coated SPR Sensor Chip

This protocol outlines the steps for immobilizing a His-tagged protein onto a streptavidin-coated
sensor chip using Tris-NTA Biotin for subsequent analysis, such as kinetic studies of protein-
protein interactions.

Materials:

o Streptavidin-coated SPR sensor chip

» His-tagged protein of interest in a suitable buffer (e.g., HBS-P+, PBS)
o Tris-NTA Biotin

» NiClz solution (e.g., 10 mM)

¢ Regeneration solution (e.g., 350 mM EDTA)

e Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NacCl, 0.005% v/v
Surfactant P20)

e SPR instrument
Procedure:
e Chip Preparation and Priming:
o Equilibrate the streptavidin-coated sensor chip to room temperature.
o Prime the SPR system with running buffer to ensure a stable baseline.
e Tris-NTA Biotin Immobilization:
o Prepare a solution of Tris-NTA Biotin in running buffer (e.g., 100 nM).

o Inject the Tris-NTA Biotin solution over the streptavidin surface at a low flow rate (e.g., 10
pL/min) for a sufficient time to achieve the desired immobilization level (e.g., ~50 RU for
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kinetic studies or ~300 RU for high-density surfaces).

 Nickel Chelation:
o Prepare a solution of NiClz in running buffer (e.g., 10 mM).

o Inject the NiClz solution over the Tris-NTA Biotin-coated surface to charge the NTA
groups with nickel ions. A short injection is typically sufficient.

e His-tagged Protein Capture:

o Prepare a solution of the His-tagged protein in running buffer at a suitable concentration
(e.g., 10-50 pg/mL).

o Inject the His-tagged protein solution over the Ni2*-charged Tris-NTA surface. The protein
will be captured via the His-tag.

o Monitor the response units (RU) to confirm successful immobilization.
» Stabilization and Analysis:

o Wash the surface with running buffer to remove any non-specifically bound protein and to
establish a stable baseline.

o The surface is now ready for the injection of the analyte to study the interaction.
o Surface Regeneration (Optional):

o To remove the captured His-tagged protein and regenerate the Tris-NTA surface, inject a
solution of EDTA (e.g., 350 mM). This will strip the Ni2* ions and release the protein.

o The surface can then be recharged with NiClz for subsequent experiments.

Protocol 2: In Situ Labeling and Immobilization of Cell
Surface Proteins

This protocol describes a general approach for labeling His-tagged proteins on the surface of
live cells with Tris-NTA Biotin for subsequent analysis or cell-based assays.
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Materials:
o Cells expressing a His-tagged surface protein
 Cell culture medium
o Tris-NTA Biotin
» NiClz solution
o Streptavidin-coated substrate (e.g., plate, beads)
o Wash buffer (e.g., PBS with 1% BSA)
Procedure:
e Cell Preparation:

o Culture cells expressing the His-tagged surface protein to the desired confluency.
o Complex Formation:

o Prepare a solution of Tris-NTA Biotin and NiClz in cell culture medium. A typical final
concentration might be in the low micromolar range, but this should be optimized for the
specific cell type and protein.

o Incubate the cells with the Tris-NTA-Ni2* complex for a defined period (e.g., 30-60
minutes) at 37°C.

e Washing:
o Gently wash the cells with wash buffer to remove any unbound Tris-NTA-Ni2* complex.
e Immobilization on Streptavidin Surface:

o If immobilizing the entire cell, incubate the labeled cells with a streptavidin-coated
substrate.
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o Alternatively, cell lysates can be prepared, and the biotinylated protein can be captured on
streptavidin beads for pulldown experiments.

e Downstream Analysis:

o The immobilized cells or captured proteins can then be used for various downstream
applications, such as cell adhesion assays, studying receptor-ligand interactions, or
proteomic analysis.
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Click to download full resolution via product page

Caption: Experimental workflow for protein immobilization using Tris-NTA Biotin.
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Generalized GPCR Signaling Pathway Initiated by an Immobilized Ligand
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Caption: GPCR signaling initiated by an immobilized ligand.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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